2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one
Description
The compound 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one is a tricyclic heterocyclic system characterized by a fused pyrido-pyrrolo-pyrimidinone scaffold. Its structure includes a methyl substituent at position 2 and a partially saturated pyrido ring (5,6,7,8-tetrahydro), which distinguishes it from simpler pyrrolo-pyrimidine derivatives . The tetrahydropyrido moiety may enhance metabolic stability and solubility compared to fully aromatic analogs, making it a scaffold of interest in drug discovery .
Properties
IUPAC Name |
5-methyl-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-8-10(12-7)11(15)14-5-3-2-4-9(14)13-8/h6,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVIBBOYXWBLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N3CCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s electronic properties.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine or alkyl derivatives .
Scientific Research Applications
2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Activity: Comparison with 2-(4-Chlorophenyl)-1-Methyl Analogs
A derivative, 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (Compound 12n ), shares the tetrahydropyrido core but differs in substituents (4-chlorophenyl at position 2 and methyl at position 1). 12n demonstrated potent cytotoxic activity against HeLa cervical cancer cells (IC₅₀ = 6.55 ± 0.31 µM), suggesting that the addition of a lipophilic 4-chlorophenyl group enhances bioactivity. In contrast, the unsubstituted 2-methyl derivative may require structural optimization to achieve comparable efficacy .
Table 1: Cytotoxic Activity of Related Compounds
Anticonvulsant Activity: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines
Pyridofuro-pyrrolo-pyrimidines, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines , exhibit neurotropic properties. At 100 mg/kg, these compounds increased latency to thiosemicarbazide-induced seizures by 1.3–2.3× compared to controls. Their activity surpassed ethosuximide but was inferior to diazepam. Structural differences, such as the furan ring in place of the tetrahydro pyrido moiety, likely influence blood-brain barrier penetration and receptor affinity .
Structural Analogs with Modified Saturation and Substituents
- 7-Bromo-2,3-dihydrocyclopenta[d]pyrido[1,2-a]pyrimidin-10(1H)-one (CAS 89097-96-1): Incorporates a bromo substituent and a cyclopenta ring instead of pyrrolo. The bromine atom may confer electrophilic reactivity, but biological data are unavailable .
- 2,3-Dihydropyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one : Lacks the methyl group and has reduced saturation in the pyrrolo ring. This analog highlights the role of ring saturation in modulating conformational flexibility .
Antimicrobial Derivatives with Extended Heterocyclic Systems
Compounds such as 3-{[(3-phenyl-5-thioxo-1,5-dihydro-4-H-1,2,4-triazol-4-yl)imino]methyl}-6,7,8,9-tetrahydropyrazolo[1,5-a][1]benzothieno[2,3-d]pyrimidin-10(4H)-one (Compound 4) feature additional fused rings (e.g., benzothieno).
Key Research Findings and Trends
Substituent Effects : Lipophilic groups (e.g., 4-chlorophenyl) enhance cytotoxic activity, while methyl groups may improve solubility .
Ring Saturation : Partial saturation (e.g., tetrahydro pyrido) balances metabolic stability and conformational rigidity, critical for CNS-active compounds .
Diversity in Heterocyclic Systems: Fused systems like pyridofuro or benzothieno derivatives expand pharmacological profiles but require tailored synthetic routes .
Biological Activity
2-Methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.33 g/mol
- CAS Number : 2059908-10-8
Research indicates that compounds related to 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one exhibit various mechanisms of action:
- Antiparasitic Activity : Studies have shown that derivatives of this compound class can exhibit significant antiparasitic activity. For example, modifications in the structure have been linked to enhanced potency against certain parasites with EC50 values in the low micromolar range (e.g., EC50 = 0.064 μM) .
- Cytotoxic Effects : Preliminary bioassays indicated that related compounds demonstrated cytotoxic activities against various human cancer cell lines. In one study, IC50 values ranged from 40 µg/mL to lower concentrations depending on the specific derivative tested .
- Kinase Inhibition : Some derivatives have shown inhibitory effects on tyrosine kinases, which are crucial in cellular signaling pathways related to cancer progression .
Biological Activity Data Table
| Activity Type | Compound Derivative | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antiparasitic | N-methyl substituted analog | 0.064 μM | |
| Cytotoxicity | Steroidal derivative | IC50 = 40 µg/mL | |
| Kinase Inhibition | Selected compound | 10 μM |
Case Studies
- Antiparasitic Efficacy : A study focused on a series of pyrido[4,3-d]pyrimidine derivatives revealed that specific substitutions significantly enhanced their antiparasitic activity. The study highlighted that compounds with a pyridyl moiety exhibited decreased potency due to metabolic instability but maintained activity through strategic modifications .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of various pyrido derivatives against gastric cancer cell lines. The results demonstrated substantial growth inhibition (75%–84%) at concentrations around 40 µg/mL for several derivatives compared to standard chemotherapeutics like 5-FU .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
